3-Chloro-6-(cyclopentyloxy)pyridazine
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Overview
Description
3-Chloro-6-(cyclopentyloxy)pyridazine is a heterocyclic compound with the molecular formula C9H11ClN2O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a cyclopentyloxy group at the sixth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(cyclopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(cyclopentyloxy)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while reactions with thiols can produce thiopyridazine derivatives .
Scientific Research Applications
3-Chloro-6-(cyclopentyloxy)pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(cyclopentyloxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the chlorine and cyclopentyloxy groups.
Pyridazinone: A derivative with a keto group at the third position, known for its broad spectrum of biological activities.
3-Chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of a cyclopentyloxy group.
Uniqueness
3-Chloro-6-(cyclopentyloxy)pyridazine is unique due to the presence of both the chlorine atom and the cyclopentyloxy group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-chloro-6-cyclopentyloxypyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-5-6-9(12-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
ZPHXHUDVKVUYQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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